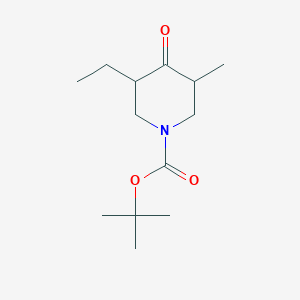
tert-Butyl 3-ethyl-5-methyl-4-oxopiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-ethyl-5-methyl-4-oxo-piperidine-1-carboxylate: is a piperidine derivative with a tert-butyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-ethyl-5-methyl-4-oxo-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method includes the use of N-Boc-piperidine and triethylamine in acetonitrile, followed by the addition of ethylbromoacetate . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 3-ethyl-5-methyl-4-oxo-piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 3-ethyl-5-methyl-4-oxo-piperidine-1-carboxylate is used as a building block in the synthesis of heteroaryl N-sulfonamides, which demonstrate cell-death properties .
Biology and Medicine: The compound is utilized in the preparation of Janus kinase 3 (JAKS) inhibitors, which are useful targets for immunosuppression and transplant rejection . It is also involved in the synthesis of HCV protease inhibitors for treating HCV genotype 1 infection .
Industry: In the industrial sector, the compound is used in the development of novel aminoglycoside compounds with antibacterial activity . It is also employed in the synthesis of bicyclic azacyclobenzylamine derivatives, which modulate the activity of phospho-inositol 3-kinase (P13K) and are useful in treating inflammatory and immune-based disorders .
Wirkmechanismus
The mechanism of action of tert-butyl 3-ethyl-5-methyl-4-oxo-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a JAKS inhibitor, it binds to the Janus kinase enzyme, inhibiting its activity and thereby modulating immune responses . In the case of HCV protease inhibitors, the compound targets the viral protease enzyme, preventing the replication of the virus .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-formylpiperidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Uniqueness: tert-Butyl 3-ethyl-5-methyl-4-oxo-piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in the synthesis of various bioactive compounds sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C13H23NO3 |
|---|---|
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
tert-butyl 3-ethyl-5-methyl-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-6-10-8-14(7-9(2)11(10)15)12(16)17-13(3,4)5/h9-10H,6-8H2,1-5H3 |
InChI-Schlüssel |
PYUGLPZFWGSJBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CN(CC(C1=O)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















